molecular formula C15H13Cl3F3N3O B4360266 2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide

2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide

Cat. No.: B4360266
M. Wt: 414.6 g/mol
InChI Key: YDAYQQJBGRISFY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide is a compound with distinct structural features and chemical properties This molecule contains multiple halogen atoms and a unique combination of benzamide and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide can be achieved through a multi-step process:

  • Step 1: : Synthesis of the intermediate pyrazole derivative by reacting 4-chloro-5-methyl-3-(trifluoromethyl)pyrazole with an appropriate alkylating agent.

  • Step 2: : Formation of the 2,4-dichlorobenzamide core by reacting 2,4-dichloroaniline with a carboxylation reagent such as phosgene or a carbodiimide in a condensation reaction.

  • Step 3: : Coupling the intermediate from step 1 with the 2,4-dichlorobenzamide derivative through nucleophilic substitution, forming the desired compound.

Industrial Production Methods

For large-scale industrial production, optimized routes might involve:

  • Using continuous flow reactors to enhance reaction control.

  • Employing cost-effective and scalable reagents.

  • Incorporating green chemistry principles to minimize waste and enhance yields.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide can undergo various types of chemical reactions, including:

  • Oxidation: : Possible oxidation reactions at the benzamide or pyrazolyl moieties.

  • Reduction: : Reduction of chlorinated aromatic rings or other functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Utilize strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employ reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Conduct halogen exchange reactions using reagents like sodium iodide or specialized catalysts under controlled temperatures and solvents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. Oxidation reactions may yield higher oxidized states of the compound, while reduction and substitution reactions can introduce various functional groups or modify existing ones.

Scientific Research Applications

2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide has applications in several scientific fields:

  • Chemistry: : Utilized as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its structural features.

  • Medicine: : Explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Employed as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide exerts its effects can involve multiple pathways:

  • Molecular Targets: : Interaction with specific enzymes, receptors, or other proteins.

  • Pathways: : Modulation of signaling pathways related to inflammation, cell growth, or microbial inhibition.

These interactions result in alterations in biological processes that can confer the compound's observed activities.

Comparison with Similar Compounds

When compared to similar compounds, such as other benzamide or pyrazolyl derivatives, 2,4-dichloro-N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide stands out due to:

  • Structural Uniqueness: : The presence of multiple halogens and a trifluoromethyl group.

  • Reactivity: : Enhanced reactivity due to its electron-withdrawing substituents.

Similar Compounds

  • 2,4-dichlorobenzamide

  • 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

  • Trifluoromethyl-substituted aromatic compounds

Conclusion

This compound is a multifaceted compound with significant potential in scientific research and industrial applications due to its unique chemical structure and reactivity. Its synthesis, chemical reactions, and biological activities make it a valuable compound for further exploration and utilization.

Properties

IUPAC Name

2,4-dichloro-N-[3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3F3N3O/c1-8-12(18)13(15(19,20)21)23-24(8)6-2-5-22-14(25)10-4-3-9(16)7-11(10)17/h3-4,7H,2,5-6H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAYQQJBGRISFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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